molecular formula C15H9FO2S B15059288 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid

Cat. No.: B15059288
M. Wt: 272.30 g/mol
InChI Key: JGDZGYVMBVFHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a carboxylic acid moiety in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated benzo[b]thiophene under the influence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzo[b]thiophenes .

Scientific Research Applications

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid
  • 4-Phenylbenzo[b]thiophene-6-carboxylic acid
  • 4-(4-Chlorophenyl)benzo[b]thiophene-6-carboxylic acid

Uniqueness

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C15H9FO2S

Molecular Weight

272.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C15H9FO2S/c16-11-3-1-9(2-4-11)13-7-10(15(17)18)8-14-12(13)5-6-19-14/h1-8H,(H,17,18)

InChI Key

JGDZGYVMBVFHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CSC3=CC(=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.